3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a dichlorobenzyl group, and an indolone core. Its molecular formula is C22H13Cl3N2O3, and it has a molecular weight of approximately 459.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolone Core: The indolone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the indolone core reacts with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Chlorobenzoyl Oxyimino Group: The final step involves the reaction of the intermediate product with 4-chlorobenzoyl chloride and hydroxylamine to form the oxyimino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl and dichlorobenzyl positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxo derivatives of the indolone core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the chlorobenzoyl or dichlorobenzyl groups.
Scientific Research Applications
3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-fluorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one
- 3-{[(4-bromobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one
- 3-{[(4-methylbenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of 3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzoyl and dichlorobenzyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3N2O3/c23-14-10-8-13(9-11-14)22(29)30-26-20-15-4-1-2-7-19(15)27(21(20)28)12-16-17(24)5-3-6-18(16)25/h1-11H,12H2/b26-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUPBQNBASNORU-QOMWVZHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)C3=CC=C(C=C3)Cl)C(=O)N2CC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/C(=O)N2CC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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